molecular formula C18H20N2O4 B5872112 N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide

N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide

Cat. No. B5872112
M. Wt: 328.4 g/mol
InChI Key: DUULVVQOSQFGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide, also known as GW284543, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.

Mechanism of Action

N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide exerts its effects by inhibiting the activity of specific enzymes and signaling pathways. In cancer research, N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival. In inflammation research, N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide has been shown to reduce oxidative stress and inflammation by inhibiting the activity of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Biochemical and Physiological Effects:
N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects. In cancer research, N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. In inflammation research, N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation. In neurological disorders, N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide has been shown to reduce oxidative stress and inflammation and have neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide in lab experiments include its specificity and potency in inhibiting specific enzymes and signaling pathways. However, the limitations of using N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

For N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide research include further studies to determine its safety and efficacy in humans, as well as its potential therapeutic applications in other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide for specific diseases. Finally, the development of new analogs of N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide may lead to the discovery of more potent and specific inhibitors with potential therapeutic applications.

Synthesis Methods

The synthesis of N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide involves the reaction of 4-methoxy-2-methylphenol with isobutyryl chloride to form 5-isopropyl-4-methoxy-2-methylphenyl isobutyrate. This is followed by nitration of the isobutyrate with nitric acid to yield the final product, N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide.

Scientific Research Applications

N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Inflammation research has also shown that N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11(2)15-10-16(12(3)8-17(15)24-4)19-18(21)13-6-5-7-14(9-13)20(22)23/h5-11H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUULVVQOSQFGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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